(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-10-9-17(23-13-11-19)16-8-5-12-22-16/h3-8,12,17H,2,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLLSJSUVNXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions
Thiazepane Ring Formation: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.
Introduction of Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced thiazepane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique combination of aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic systems. Below is a comparative analysis with compounds from the provided evidence and inferred analogs:
Key Comparisons
Heterocyclic Core
- 1,4-Thiazepane (Target) : A seven-membered ring with sulfur and nitrogen, offering flexibility for conformational adaptation in binding sites.
- 1,2,4-Triazole () : A rigid five-membered ring with three nitrogens, often used in antifungals (e.g., fluconazole analogs) .
- 1,3-Oxathiolane () : A five-membered ring with oxygen and sulfur, seen in nucleoside analogs (e.g., lamivudine derivatives) .
Substituent Effects
- The target’s 2-ethoxyphenyl group may enhance lipophilicity compared to the dimethoxyphenyl group in , which could increase water solubility.
- The thiophen-2-yl moiety (shared with ) contributes to π-π interactions in biological targets but may also influence metabolic stability.
Synthetic Methodology The triazole derivative () employs α-halogenated ketones under basic conditions, a common strategy for nucleophilic substitution . The oxathiolane derivative () uses carbon disulfide and KOH, suggesting thiourea or thiol intermediate formation .
Physicochemical and Safety Profiles
- The target’s safety guidelines (P201, P210) imply flammability or thermal instability, whereas analogs with sulfonyl groups () may require precautions for hygroscopicity or toxicity .
Research Implications and Gaps
Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the 1,4-thiazepane ring or substituents to optimize binding affinity.
- Safety Profiling : Detailed toxicological assessments to validate handling guidelines.
Biological Activity
(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, a compound with the CAS number 1706182-50-4, belongs to a class of thiazepane derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.5 g/mol. The structure includes a thiazepane ring fused with a thiophene moiety and an ethoxyphenyl group, which contributes to its biological properties.
Antinociceptive Activity
Research has indicated that thiazepane derivatives exhibit significant antinociceptive effects. In studies involving various animal models, compounds similar to this compound have demonstrated efficacy in reducing pain responses.
- Mechanism of Action :
- These compounds may interact with opioid receptors and modulate neurotransmitter release in the central nervous system, thereby diminishing pain perception.
- The involvement of both peripheral and central pathways has been suggested based on various testing models such as the formalin test and tail flick test .
Antimicrobial Activity
Thiazepane derivatives have shown promising antimicrobial properties against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
- Case Studies :
- In vitro studies demonstrated that certain thiazepane derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.
Anticancer Potential
Recent research has begun to explore the anticancer properties of thiazepane derivatives. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth.
- Experimental Findings :
- In cellular assays, compounds similar to this compound have been shown to reduce cell viability in various cancer cell lines, suggesting potential as chemotherapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?
The synthesis of thiazepane-containing compounds often involves cyclocondensation of thiol-containing precursors with carbonyl derivatives. For example, a related 1,5-benzothiazepine was synthesized by reacting 2-aminothiophenol with a ketone under acidic conditions (methanol/HCl, 473 K for 4 hours) . To adapt this for the target compound:
- Key steps : (i) Prepare the thiazepane ring via nucleophilic substitution between a thiol and α,β-unsaturated ketone. (ii) Functionalize the 2-ethoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling.
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with hexane/chloroform gradients . Purify intermediates via recrystallization (e.g., ethyl alcohol) and characterize using H NMR and mass spectrometry (MS) to confirm regioselectivity and purity .
Q. How can the structural conformation of the 1,4-thiazepane ring in this compound be confirmed experimentally?
X-ray crystallography is the gold standard. For example, a related thiazepane derivative showed a boat conformation in the seven-membered ring, confirmed by SHELXL refinement (C–S bond lengths: 1.75–1.82 Å; dihedral angles: 34–53°) .
- Methodology : Grow single crystals via slow evaporation in ethyl alcohol. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELX programs. Validate geometric parameters against standard bond lengths (Allen et al., 1987) .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties and reactivity of the thiophene-thiazepane scaffold?
Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can model temperature-dependent electronic behavior. For a structurally similar dibenzothiophen-2-yl methanone derivative, QM/MM revealed mesomerism-induced phosphorescence emission pathways .
Q. How can structure-activity relationships (SARs) be established for pharmacological applications of this compound?
SAR studies require systematic substitution of functional groups. For example:
- Replace the 2-ethoxyphenyl group with fluorophenyl or methoxyphenyl moieties to assess hydrophobic/hydrophilic balance .
- Modify the thiophene ring to furan or pyridine derivatives to evaluate heteroatom effects on bioactivity .
- Biological assays : Test in vitro cytotoxicity (e.g., RPMI 1640 medium, MTT assay) and antimicrobial activity (Gram-positive/Gram-negative strains) .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or MS fragmentation anomalies)?
- NMR conflicts : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the thiophene ring’s H NMR resonance at δ 7.32 ppm (DMSO-d6) may split due to hindered rotation .
- MS anomalies : High-resolution MS (HRMS) can distinguish isobaric fragments. For instance, a molecular ion at m/z 282 (M+1) was confirmed via exact mass analysis (Δ < 2 ppm) .
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
- Hypothesis : Competing pathways (e.g., over-alkylation or oxidation) may generate byproducts. For a related γ-keto ester synthesis, polyalkylation was minimized using stoichiometric control and low temperatures .
- Mechanistic probes : (i) Introduce radical scavengers (e.g., BHT) to test for radical intermediates. (ii) Use O-labeled reagents to track oxygen incorporation in ketone byproducts .
Notes
- Avoid using commercial sources like BenchChem (e.g., ) for synthesis protocols due to unreliable data.
- Contradictions in evidence: Synthesis in uses γ-keto ester intermediates, while employs direct cyclocondensation. Researchers should test both routes for scalability.
- Advanced studies should prioritize peer-reviewed methodologies (e.g., QM/MM in , crystallography in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
